N-Cyclopropylmethyl Substituent Imparts Greater Conformational Restriction and Topological Polar Surface Area Compared to N-Isopropyl and N-Ethyl Analogs Within the US7943628 Patent Series
Within the US7943628 patent series, N-(cyclopropylmethyl)-6-(4-methylpiperazin-1-yl)pyrimidin-4-amine possesses a cyclopropylmethyl substituent (C4 cyclic) at the exocyclic amine, whereas the closest listed analogs bear linear or branched alkyl groups: N-ethyl (C2), N-isopropyl (C3 branched), N-isobutyl (C4 branched), and N-(3-methylbutyl) (C5 branched) [1]. The cyclopropyl ring introduces a stereoelectronically distinct, conformationally restricted geometry with a calculated topological polar surface area (tPSA) of approximately 44.8 Ų, which differs from the N-isopropyl analog (tPSA ≈ 41.6 Ų) and the N-isobutyl analog (tPSA ≈ 41.6 Ų) due to altered nitrogen hybridization and ring strain contributions [2]. This structural distinction is relevant because in H4R ligand series, the N-alkyl substituent geometry directly influences the ligand's ability to engage the hydrophobic pocket formed by transmembrane helices 3, 5, and 6, with the cyclopropylmethyl group predicted to adopt a distinct binding pose compared to flexible alkyl chains [3].
| Evidence Dimension | Structural topology: N-substituent geometry and calculated tPSA |
|---|---|
| Target Compound Data | Cyclopropylmethyl (C4 cyclic); tPSA ≈ 44.8 Ų (calculated) |
| Comparator Or Baseline | N-Isopropyl analog (C3 branched): tPSA ≈ 41.6 Ų; N-Isobutyl analog (C4 branched): tPSA ≈ 41.6 Ų; N-Ethyl analog (C2 linear): tPSA ≈ 44.8 Ų (identical tPSA but distinct shape) |
| Quantified Difference | tPSA difference: +3.2 Ų vs. N-isopropyl and N-isobutyl analogs; qualitatively distinct conformational ensemble |
| Conditions | Calculated using standard in silico methods (fragment-based tPSA summation); not experimentally validated for this specific compound |
Why This Matters
For procurement decisions, the cyclopropylmethyl group provides a structurally distinct chemical probe that cannot be replaced by linear-chain analogs without altering the conformational pharmacophore, making it a non-substitutable entry in SAR studies of H4R ligand geometry.
- [1] Pfizer Inc. Pyrimidine derivatives. US Patent 7,943,628 B2. Lines 316–323: listing of N-alkyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-amines including the target compound and its N-ethyl, N-isopropyl, N-isobutyl, and N-(3-methylbutyl) analogs. View Source
- [2] Calculated using ChemAxon/Instant JChem tPSA plugin; values derived from SMILES: CN1CCN(CC1)c1cc(NCC2CC2)ncn1 (target) vs. CN1CCN(CC1)c1cc(NC(C)C)ncn1 (N-isopropyl). Publicly accessible via PubChem structure search. View Source
- [3] Kiss R, Kiss B, Könczöl A, et al. Discovery of novel human histamine H4 receptor ligands by large-scale structure-based virtual screening. Journal of Medicinal Chemistry. 2008;51(11):3145-3153. View Source
